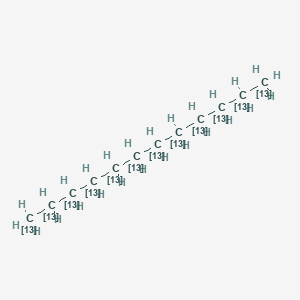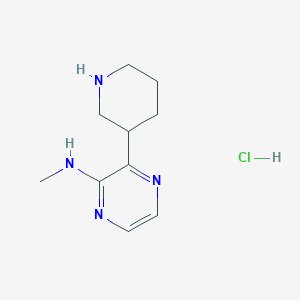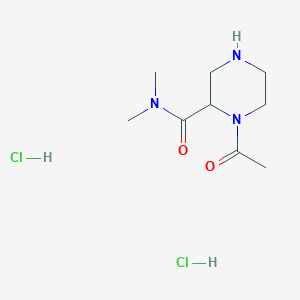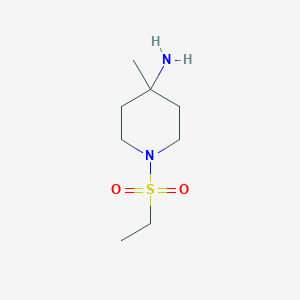
Dodecane-13C12
Descripción general
Descripción
Dodecane-13C12 is a stable isotope-labeled compound where all twelve carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and environmental science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane-13C12 involves the incorporation of carbon-13 into the dodecane molecule. This can be achieved through various methods, including the catalytic hydrogenation of carbon-13 labeled alkenes or the Grignard reaction using carbon-13 labeled reagents .
Industrial Production Methods
Industrial production of this compound typically involves the use of carbon-13 enriched carbon dioxide or methane as starting materials. These are then subjected to a series of chemical reactions, including hydrogenation and catalytic conversion, to produce the final labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Dodecane-13C12 undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced using hydrogen gas in the presence of a catalyst to form various hydrocarbons.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced with halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and a metal catalyst, such as palladium or platinum, are commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogen gases like chlorine or bromine, sometimes in the presence of light or a catalyst.
Major Products Formed
Oxidation: Carbon dioxide and water are the primary products.
Reduction: Various hydrocarbons, depending on the extent of reduction.
Substitution: Halogenated dodecane derivatives.
Aplicaciones Científicas De Investigación
Dodecane-13C12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Dodecane-13C12 involves its incorporation into various chemical and biological systems, allowing for detailed tracking and analysis. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to study molecular interactions, reaction pathways, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Dodecane: The non-labeled version of Dodecane-13C12, used as a solvent and in various industrial applications.
Hexadecane-13C16: Another carbon-13 labeled alkane, used in similar research applications.
Dodecane-d26: A deuterium-labeled version of dodecane, used in studies involving hydrogen isotope effects.
Uniqueness
This compound is unique due to its complete labeling with carbon-13, which provides a distinct advantage in NMR and mass spectrometry studies. This allows for more precise tracking and analysis compared to non-labeled or partially labeled compounds .
Propiedades
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745802 | |
| Record name | (~13~C_12_)Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-43-3 | |
| Record name | (~13~C_12_)Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)






![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)

![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)

